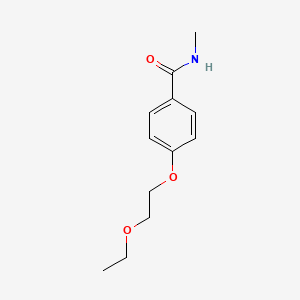

4-(2-ethoxyethoxy)-N-methylbenzamide

Description

4-(2-Ethoxyethoxy)-N-methylbenzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-ethoxyethoxy group at the para-position and an N-methyl group on the amide nitrogen. This compound’s structure combines hydrophilic (ethoxyethoxy) and lipophilic (benzamide) moieties, which may influence its solubility, bioavailability, and target binding.

Properties

IUPAC Name |

4-(2-ethoxyethoxy)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-15-8-9-16-11-6-4-10(5-7-11)12(14)13-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYUTTDYNUSQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-ethoxyethoxy)-N-methylbenzamide typically involves the reaction of 4-(2-ethoxyethoxy)benzoic acid with N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(2-ethoxyethoxy)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)-N-methylbenzamide involves its interaction with specific molecular targets. The ethoxyethoxy group can enhance the compound’s solubility and facilitate its interaction with hydrophilic environments. The benzamide core can interact with proteins and enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

*Calculated based on molecular formula C₁₂H₁₇NO₃.

Key Structural Insights:

- Ethoxyethoxy vs. Methoxyethoxy: Compounds like N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide () replace ethoxy with methoxyethoxy, reducing hydrophobicity. Ethoxyethoxy may enhance metabolic stability compared to methoxy groups .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-(2-ethoxyethoxy)-N-methylbenzamide?

The synthesis of benzamide derivatives typically involves coupling aromatic amines with activated carboxylic acid derivatives. For example, analogous compounds like N-(4-hydroxyphenyl)-2-methoxybenzamide are synthesized using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or tetrahydrofuran (THF) . Reaction temperatures are maintained between 0–25°C to minimize side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended for purification .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization requires a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and amide bond formation .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for 4-Chloro-N-(2-methoxyphenyl)benzamide .

- FT-IR to identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies are effective for investigating the enzyme inhibition mechanisms of this compound?

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes, such as kinases or proteases, by analyzing interactions with active-site residues .

- Enzyme inhibition assays (e.g., fluorometric or colorimetric methods) should use standardized protocols (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases) .

- Kinetic studies (Lineweaver-Burk plots) to discern competitive vs. non-competitive inhibition modes .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in assay conditions:

- Solvent effects : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity .

- Cell line specificity : Validate results across multiple models (e.g., HEK293, HeLa) .

- Data normalization : Include internal controls (e.g., β-galactosidase) for reporter gene assays .

- Replicate experiments : Minimum triplicate runs with statistical analysis (p < 0.05, ANOVA) .

Q. What methodologies are recommended for studying the compound’s solubility and formulation stability?

- Salt formation : Hydrochloride salts (e.g., N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride) enhance aqueous solubility .

- Co-solvent systems : Test PEG-400/water or cyclodextrin complexes for parenteral formulations .

- Accelerated stability studies : Conduct HPLC-based assays under stressed conditions (40°C, 75% RH) to monitor degradation over 4–12 weeks .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Substituent variation : Systematically modify the ethoxyethoxy chain (e.g., ethyl-to-propyl) and amide substituents (e.g., N-methyl vs. N-ethyl) .

- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical functional groups .

- In vitro screening : Compare IC₅₀ values against analogs (e.g., N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide) to assess potency trends .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Reverse-phase HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm .

- LC-MS/MS : Electrospray ionization (ESI+), MRM transitions for enhanced specificity in biological samples .

- Standard curve validation : Linear range 0.1–100 µg/mL, R² ≥ 0.99 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.